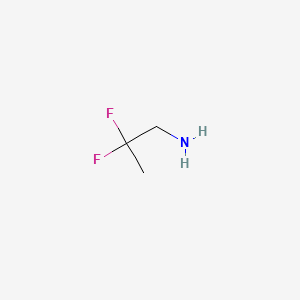

2,2-Difluoropropan-1-amine

Description

Significance of Fluorinated Amines as Molecular Scaffolds in Advanced Research

Fluorinated amines are crucial building blocks in the development of new pharmaceuticals, agrochemicals, and advanced materials. chemistryviews.orgchinesechemsoc.org The inclusion of fluorine in amino compounds can adjust their basicity, lipophilicity, and conformational orientation, which in turn can improve their bioavailability. chinesechemsoc.org In medicinal chemistry, the selective addition of fluorine to a potential drug molecule can lead to enhanced metabolic stability and better membrane permeability. enamine.nettandfonline.com This has led to the development of more effective drugs with longer half-lives. researchgate.net Furthermore, the unique properties of fluorinated amines make them valuable for creating novel materials with specific, desirable characteristics. chemistryviews.org

Importance of Geminal Difluorination in Modulating Molecular Characteristics and Reactivity

Geminal difluorination, the presence of two fluorine atoms on the same carbon, is a key strategy for modifying molecular properties. rsc.org This structural motif is prominent in drug discovery for its ability to reduce oxidative metabolism and fine-tune physicochemical parameters. rsc.orgnih.gov The substitution of a methylene (B1212753) group (CH₂) with a gem-difluoromethylene group (CF₂) leads to significant changes in local electronics and molecular conformation. rsc.org For example, the C-F bond is highly polarized, which can alter intermolecular interactions and binding affinities to biological targets. rsc.orgresearchgate.net Studies have shown that gem-difluorination can influence the acidity or basicity of nearby functional groups through the inductive effect of the fluorine atoms. nih.gov This modification can also impact the reactivity of the molecule, sometimes leading to different reaction pathways compared to their non-fluorinated counterparts. researchgate.net

Contextualization of 2,2-Difluoropropan-1-amine within the Landscape of Small Fluorinated Building Blocks

This compound is a valuable member of the family of small, fluorinated building blocks used in organic synthesis. These simple, yet highly functionalized molecules serve as starting materials for the construction of more complex fluorinated compounds. chemistryviews.orgsmolecule.com The presence of both a primary amine and a gem-difluoro group makes this compound a versatile reagent. smolecule.com Its structure allows for a variety of chemical transformations, enabling its incorporation into a wide range of molecular architectures. The demand for such building blocks is driven by the continued interest in fluorinated molecules across various scientific disciplines, from drug discovery to materials science. chemistryviews.orgresearchgate.net

Overview of Key Research Areas Pertaining to this compound

Research involving this compound primarily focuses on its application as a synthetic intermediate. It is used in the preparation of more complex molecules, particularly those with potential biological activity. smolecule.com For instance, it has been used in the synthesis of compounds that are investigated for the treatment of cancer. google.comresearchgate.net The reactivity of the amine group allows for the formation of amides, while the difluorinated propyl backbone imparts the unique properties associated with fluorination. smolecule.com Studies also explore the synthesis of various derivatives of this compound itself, aiming to create new building blocks with tailored properties for specific applications in medicinal and agricultural chemistry. thieme-connect.comacs.org

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₇F₂N |

| Molecular Weight | 95.09 g/mol |

| CAS Number | 421-00-1 |

Note: This data is for the neutral compound. The hydrochloride salt (CAS 868241-48-9) is also commonly used.

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoropropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7F2N/c1-3(4,5)2-6/h2,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOYPNXSNFIDVPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

95.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 2,2 Difluoropropan 1 Amine

Nucleophilic Character of the Amine Moiety

The amine group in 2,2-Difluoropropan-1-amine possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. However, the strong electron-withdrawing nature of the two fluorine atoms on the second carbon atom diminishes the electron density on the nitrogen. This inductive effect makes this compound a weaker nucleophile compared to its non-fluorinated analog, propan-1-amine. Despite this reduced reactivity, the amine moiety still readily participates in a variety of nucleophilic reactions.

Reactivity with Alkylating Agents

As a nucleophile, this compound can react with alkylating agents, such as alkyl halides, through a nucleophilic substitution reaction. This process typically follows an S(_N)2 mechanism, leading to the formation of secondary and tertiary amines, and potentially quaternary ammonium (B1175870) salts with successive alkylations. The reaction rate is dependent on the nature of the alkylating agent and the reaction conditions. The use of a base is often necessary to neutralize the hydrohalic acid byproduct and to regenerate the free amine for further reaction.

Table 1: Examples of Alkylation Reactions of this compound

| Alkylating Agent | Product | Reaction Type |

| Methyl iodide | N-(2,2-difluoropropyl)methanamine | S(_N)2 |

| Benzyl (B1604629) bromide | N-benzyl-2,2-difluoropropan-1-amine | S(_N)2 |

| Ethyl sulfate | N-ethyl-2,2-difluoropropan-1-amine | S(_N)2 |

Note: The table represents expected products based on general amine reactivity.

Formation of Imine and Enamine Derivatives with Carbonyl Compounds

Primary amines, such as this compound, react with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The reaction is reversible, and the removal of water can drive the equilibrium towards the formation of the imine. Due to the presence of a primary amine group, this compound is expected to form imines rather than enamines, which are typically formed from the reaction of secondary amines with carbonyl compounds.

Table 2: Imine Formation with this compound

| Carbonyl Compound | Product (Imine) |

| Benzaldehyde | N-(2,2-difluoropropyl)-1-phenylmethanimine |

| Acetone | N-(2,2-difluoropropyl)propan-2-imine |

| Cyclohexanone | N-(2,2-difluoropropyl)cyclohexan-1-imine |

Note: The table illustrates the predicted imine products from reactions with representative carbonyl compounds.

Acylation Reactions to Form Amides and Related Derivatives

This compound readily undergoes acylation when treated with acylating agents like acyl chlorides, acid anhydrides, or esters, to produce the corresponding amides. This reaction is a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to scavenge the acidic byproduct (e.g., HCl from an acyl chloride) and to promote the reaction. The resulting amides are generally stable compounds and are important derivatives in various chemical contexts. The formation of amide bonds is a fundamental transformation in organic synthesis. luxembourg-bio.com

Sulfonylation Reactions

In a similar fashion to acylation, this compound can be sulfonylated by reacting with sulfonyl chlorides in the presence of a base. This reaction yields sulfonamides, which are a significant class of compounds in medicinal chemistry and other fields. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The stability and distinct chemical properties of sulfonamides make them valuable derivatives. The synthesis of sulfonamides is a common practice in organic chemistry, with various methods available for their preparation. sci-hub.seprinceton.eduijarsct.co.in

Functional Group Transformations and Derivatizations for Research Purposes

Derivatization for Enhanced Detection and Separation in Chromatographic Analysis (e.g., RP-HPLC-DAD)

For analytical purposes, particularly in reversed-phase high-performance liquid chromatography with diode-array detection (RP-HPLC-DAD), derivatization of this compound is often necessary. Since aliphatic amines lack a significant chromophore, they exhibit poor absorbance in the UV-Vis region, making their detection challenging. Pre-column derivatization involves reacting the amine with a reagent that introduces a chromophoric or fluorophoric tag, thereby enhancing its detectability.

Common derivatizing reagents for amines in HPLC analysis include dansyl chloride, dabsyl chloride, o-phthalaldehyde (B127526) (OPA), and 9-fluorenylmethyl chloroformate (FMOC-Cl). sdiarticle4.comresearchgate.net The choice of reagent depends on the specific analytical requirements, such as desired sensitivity and the nature of the sample matrix. The derivatization not only improves detection but can also enhance the chromatographic separation by altering the polarity and retention characteristics of the analyte. nih.govnih.gov

Table 3: Common Derivatization Reagents for Amines in HPLC Analysis

| Derivatizing Reagent | Detection Method | Key Features |

| Dansyl chloride (DNS-Cl) | Fluorescence, UV | Forms stable, highly fluorescent derivatives. sdiarticle4.com |

| Dabsyl chloride | UV-Vis | Produces colored derivatives with strong absorbance in the visible region. sdiarticle4.com |

| o-Phthalaldehyde (OPA) | Fluorescence | Reacts rapidly with primary amines in the presence of a thiol. |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Fluorescence, UV | Forms stable derivatives with strong fluorescence and UV absorbance. |

Note: This table lists reagents generally applicable to primary amines for HPLC analysis.

Chemical Derivatization for Spectrometric Characterization (e.g., MALDI-IMS)

Chemical derivatization is a common strategy employed in mass spectrometry to enhance the ionization efficiency and detection sensitivity of analytes, particularly for compounds that ionize poorly under typical conditions. For primary amines, a variety of derivatizing agents are available that introduce a readily ionizable tag onto the molecule.

In the context of MALDI-IMS, on-tissue derivatization allows for the visualization of the spatial distribution of low-abundance or poorly ionizing amines within a tissue sample. This process involves the application of a derivatizing reagent directly onto the tissue section prior to matrix application and analysis.

General Derivatization Reactions for Primary Amines:

| Derivatizing Agent Class | Functional Group Targeted | Purpose in Mass Spectrometry |

| N-Hydroxysuccinimide (NHS) Esters | Primary Amines | Introduces a tag to improve ionization and allows for quantification. |

| Isothiocyanates | Primary Amines | Forms a thiourea (B124793) linkage, adding a specific mass for detection. |

| Aldehydes/Ketones | Primary Amines | Forms a Schiff base, which can be further stabilized by reduction. |

While these general strategies are widely used, no specific protocols or research findings detailing their application to this compound have been found. The presence of the gem-difluoro group in the molecule could potentially influence its reactivity and ionization behavior, necessitating specific optimization of any derivatization protocol.

Strategies for Late-Stage Modification of the Amine Functionality

Late-stage functionalization (LSF) is a powerful tool in medicinal chemistry and drug discovery, enabling the modification of complex molecules at a late stage of the synthetic route. This approach allows for the rapid generation of analogs with improved properties. For this compound, LSF would focus on modifying the primary amine functionality.

Common late-stage modifications of primary amines include acylation, alkylation, sulfonylation, and arylation reactions. These transformations can introduce a wide range of functional groups, altering the compound's physicochemical properties such as lipophilicity, polarity, and basicity.

Potential Late-Stage Modifications for a Primary Amine:

| Reaction Type | Reagent Class | Resulting Functional Group |

| Acylation | Acyl chlorides, Anhydrides | Amide |

| Alkylation | Alkyl halides, Aldehydes (reductive amination) | Secondary or Tertiary Amine |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide |

| Arylation | Aryl halides (e.g., Buchwald-Hartwig amination) | N-Aryl amine |

The gem-difluoro group on the adjacent carbon might exert an electronic effect on the reactivity of the amine, potentially influencing reaction conditions required for these transformations. However, without specific experimental data for this compound, any discussion of reaction outcomes remains speculative.

Role As a Synthetic Intermediate and Building Block in Complex Molecular Architectures

Contribution to the Construction of Fluorine-Containing Aminated Molecules

The synthesis of fluorinated amines is an area of intense research. Strategies have been developed for creating carbamoyl (B1232498) fluorides, thiocarbamoyl fluorides, and trifluoromethylamines using various C1 sources and fluorinating agents nih.gov. However, specific studies detailing the use of 2,2-difluoropropan-1-amine as a foundational building block in the general construction of other fluorine-containing aminated molecules are not extensively documented in the available literature.

Utilization in the Synthesis of Chiral Fluorinated Compounds

The asymmetric synthesis of chiral organofluorine compounds is a critical challenge in pharmaceutical development. Methodologies often focus on the asymmetric fluorination of carbonyl compounds or the use of chiral catalysts to introduce fluorine stereoselectively nih.gov. While there is a robust field dedicated to creating enantiopure β-fluoroamines and β,β-difluoroamines through organocatalysis, the literature does not currently highlight specific examples where this compound is employed as a key precursor to achieve these chiral targets nih.gov.

Precursor in the Development of Fluorinated Amino Acid Analogues

Fluorinated amino acids are invaluable tools in peptide and protein engineering. Synthetic strategies to access these compounds are diverse, ranging from the functionalization of fluorinated building blocks to the direct, late-stage fluorination of amino acid precursors nih.govrsc.org. Methodologies include photoredox-catalyzed carbofluorination of dehydroalanine (B155165) derivatives to create α-fluoro-α-amino acids and various approaches for synthesizing α-difluoroalkyl- and α-trifluoromethyl-α-amino acids nih.govmdpi.com. Despite this broad interest, the use of this compound as a direct precursor for the synthesis of fluorinated amino acid analogues has not been specifically reported in the reviewed scientific literature.

Influence of the Gem-Difluoropropylamine Moiety on Conformation and Reactivity in Macrocyclic Systems

The introduction of a gem-difluoro group, such as the one present in this compound, can exert profound effects on the conformational preferences and properties of macrocyclic systems. Research on analogous structures, specifically those containing a gem-difluoroalkoxyphenyl moiety, provides significant insight into the potential influence of the gem-difluoropropyl group nih.govrsc.org.

In a comparative study, a fluorinated macrocycle and its non-fluorinated counterpart were synthesized and analyzed. While both molecules predominantly adopted a major conformation featuring a trans amide bond within the macrocyclic backbone, the fluorinated version exhibited unique behavior nih.govrsc.orgdiva-portal.org. On the NMR timescale, the fluorinated macrocycle was found to exist as a mixture of two distinct conformations: the major trans amide conformer and a minor cis amide conformer, in an approximate 4:1 ratio nih.govrsc.orgdiva-portal.org. In contrast, the non-fluorinated analogue showed a strong preference for a single conformation, with a ratio of over 200:1 nih.gov.

This induction of a cis amide conformation is a direct consequence of the steric and electronic properties of the gem-difluoro group. The out-of-plane preference of the difluoroalkoxy system encourages the amide bond within the macrocycle to adopt this less common cis arrangement nih.govdiva-portal.org. This conformational heterogeneity has significant implications for the molecule's biological properties. The study revealed that the fluorinated macrocycle was less metabolically stable compared to its non-fluorinated counterpart. This increased metabolic lability is postulated to be a result of the dynamic equilibrium between the trans and cis amide conformers, with the cis form potentially being more susceptible to metabolic enzymes nih.govdiva-portal.org.

These findings demonstrate that the gem-difluorination pattern is a powerful tool for conformational design. It can be strategically employed to modulate the conformer population of macrocyclic scaffolds, thereby fine-tuning their interaction with biological targets and influencing their pharmacokinetic properties nih.gov.

Q & A

Basic: What are the optimal synthetic routes for preparing 2,2-Difluoropropan-1-amine with high enantiomeric purity?

Methodological Answer:

The synthesis of this compound can be achieved via nucleophilic substitution or reductive amination. For enantiomeric purity, asymmetric catalysis or chiral resolving agents are critical. For example, chiral amines like those in (e.g., (S)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine) use enantioselective methods involving chiral catalysts or enzymatic resolution . A two-step approach could involve:

Fluorination: Introduce fluorine atoms via electrophilic fluorination or deoxyfluorination reagents (e.g., DAST or Deoxo-Fluor).

Amine Formation: Reductive amination of a ketone precursor using sodium cyanoborohydride or catalytic hydrogenation.

Purification via column chromatography or fractional distillation under inert gas (as in ) ensures high purity. Confirm enantiomeric excess using chiral HPLC or polarimetry .

Basic: How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

Characterization should integrate multiple spectroscopic and computational techniques:

- NMR Spectroscopy: NMR identifies fluorine environments (e.g., coupling constants for geminal difluoro groups). and NMR resolve amine proton shifts and carbon-fluorine interactions.

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- Computational Studies: DFT calculations (e.g., B3LYP/6-31G*) model electronic effects of fluorine substitution on amine basicity and reactivity (see for fluorinated pyridine analogs) .

- X-ray Crystallography: If crystalline, determine bond angles and spatial arrangement of fluorine atoms .

Advanced: How do steric and electronic effects of the geminal difluoro group influence the compound’s reactivity in nucleophilic reactions?

Methodological Answer:

The geminal difluoro group introduces both steric hindrance and electron-withdrawing effects:

- Steric Effects: The CF group restricts rotational freedom, impacting transition-state geometries in reactions like alkylation or acylation.

- Electronic Effects: Fluorine’s electronegativity reduces amine basicity, altering reaction rates in acid-catalyzed processes. Comparative studies with non-fluorinated analogs (e.g., propan-1-amine) are essential. For example, in , the adamantyl group’s rigidity provides a model for analyzing steric constraints .

Experimental Design: - Perform kinetic studies under varied pH and temperature.

- Use Hammett plots to correlate substituent effects with reaction rates .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

Data discrepancies often arise from impurities, stereochemical variations, or assay conditions. Mitigation strategies include:

Purity Validation: Ensure >95% purity via HPLC and elemental analysis.

Stereochemical Control: Separate enantiomers using chiral columns (as in ) and test each form independently .

Assay Standardization: Replicate studies under consistent conditions (pH, solvent, cell lines). For example, ’s safety protocols highlight the need for controlled environments to avoid confounding variables .

Meta-Analysis: Cross-reference data with structurally similar compounds (e.g., ’s phenylpropan-2-amine derivatives) to identify trends .

Advanced: How can computational modeling predict the metabolic stability of this compound in drug discovery contexts?

Methodological Answer:

Use in silico tools to simulate metabolic pathways:

- ADMET Prediction: Software like Schrödinger’s QikProp or SwissADME estimates permeability, cytochrome P450 interactions, and half-life.

- Docking Studies: Model interactions with hepatic enzymes (e.g., CYP3A4) to identify potential metabolic hotspots. Fluorine’s metabolic resistance (see ’s perfluorinated compounds) may enhance stability .

- In Vitro Validation: Combine with microsomal assays (e.g., human liver microsomes) to verify predictions .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

Follow stringent safety measures:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.